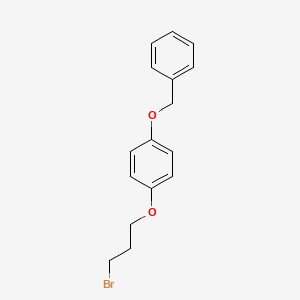

1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Vue d'ensemble

Description

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is an organic compound with the molecular formula C16H17BrO2. It is a derivative of benzene, featuring benzyloxy and bromopropoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-(3-bromopropoxy)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-(benzyloxy)-4-hydroxybenzene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Benzyloxy)-4-(3-bromopropoxy)benzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, forming a propoxy derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Products include azides, thiols, and ethers.

Oxidation: Products include benzaldehyde and benzoic acid derivatives.

Reduction: Products include propoxybenzene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(Benzyloxy)-4-(3-bromopropoxy)benzene has been investigated for its potential therapeutic properties, particularly as a ligand in receptor studies.

- Receptor Binding Studies : The compound has shown promise as a ligand for histamine H3 receptors, which are implicated in neurodegenerative diseases. Research indicates that derivatives of this compound can be modified to enhance affinity and selectivity towards these receptors, potentially leading to new therapeutic agents for conditions like Alzheimer's disease .

- Cholinesterase Inhibition : The compound's structure suggests it may also inhibit cholinesterase, an enzyme linked to the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain. This activity is beneficial in treating cognitive disorders .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

- Synthesis Pathways : The compound can be synthesized through various methods involving the reaction of benzyloxy compounds with brominated propyl derivatives. For example, one synthesis route involves the reaction of 1-bromo-3-propanol with 4-hydroxy-1-benzene under basic conditions, yielding the desired product with significant purity .

- Functionalization : It can be further functionalized to produce more complex structures. For instance, its alkyl ether functionalities make it a suitable precursor for synthesizing other bioactive molecules via nucleophilic substitution reactions .

Case Study 1: Neuropharmacological Applications

A study demonstrated that derivatives of this compound exhibited high binding affinity for H3 receptors. These findings suggest that modifications to the compound could lead to new drugs targeting neurodegenerative diseases. The structure-activity relationship (SAR) was established through systematic variations of the substituents on the benzene ring .

Case Study 2: Cholinergic Activity

In another research effort, compounds derived from this compound were tested for their ability to inhibit cholinesterase activity. The results indicated that certain derivatives could significantly enhance acetylcholine levels in neuronal cultures, providing a potential pathway for developing treatments for Alzheimer's disease .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene involves its interaction with various molecular targets. The benzyloxy and bromopropoxy groups can participate in binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Benzyloxy)-3-(3-bromopropoxy)benzene: Similar structure but with different substitution pattern.

1-(Benzyloxy)-4-(2-bromopropoxy)benzene: Similar structure with a different position of the bromine atom.

1-(Benzyloxy)-4-(3-chloropropoxy)benzene: Similar structure with chlorine instead of bromine.

Uniqueness

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of both benzyloxy and bromopropoxy groups provides a versatile platform for further chemical modifications and applications.

Activité Biologique

1-(Benzyloxy)-4-(3-bromopropoxy)benzene, an organic compound with the chemical formula C₁₆H₁₇BrO₂ and CAS number 80199-92-4, features a benzene ring substituted with a benzyloxy group and a 3-bromopropoxy group. Despite its unique structure, the compound is not widely studied, leading to limited information regarding its biological activity and mechanisms of action. This article aims to compile existing knowledge on the biological activity of this compound, including potential applications, interaction studies, and comparisons with structurally similar compounds.

Structural Features

The compound consists of:

- Benzene ring : A six-membered carbon ring that provides a stable aromatic structure.

- Benzyloxy group : An electron-donating substituent that may enhance the compound's reactivity.

- 3-Bromopropoxy group : A brominated aliphatic chain that can influence both hydrophobicity and biological interactions.

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-propoxybenzene | Bromine at para position | Simpler structure; lacks benzyloxy group |

| 1-(3-Bromopropoxy)-4-tert-butylbenzene | tert-butyl instead of benzyloxy | Increased steric hindrance; different reactivity |

| (3-Bromopropoxy)benzene | No additional substituents | Less complex; primarily focused on bromine effects |

| 1-Benzyloxy-4-methoxybenzene | Methoxy group instead of bromopropoxy | Different electronic properties due to methoxy |

While specific studies on this compound are scarce, insights can be drawn from related compounds. The presence of both electron-donating and electron-withdrawing groups suggests potential interactions with various biological targets. These interactions may include:

- Enzyme Inhibition : The compound could potentially inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function.

- DNA Interaction : Similar compounds have shown the ability to interfere with DNA synthesis or repair mechanisms, indicating potential anticancer properties.

Study on Related Brominated Compounds

Research on structurally related brominated compounds has demonstrated their biological activities, particularly in cancer research. For instance, brominated phenolic compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Although direct studies on this compound are lacking, its structural similarities suggest it may possess analogous properties.

Interaction Studies

Investigations into the reactivity of similar compounds indicate that the bromine atom significantly influences biological interactions. The presence of bromine can enhance lipophilicity, potentially increasing membrane permeability and leading to greater biological activity.

Potential Applications

Given its structural characteristics, this compound may find applications in:

- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific biological pathways.

- Organic Synthesis : Its unique functional groups could allow for various synthetic transformations in organic chemistry.

Propriétés

IUPAC Name |

1-(3-bromopropoxy)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQOBERZNSEHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455579 | |

| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-92-4 | |

| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.